molecular formula C9H18ClN B7933525 (4-Chloromethyl-cyclohexyl)-dimethyl-amine

(4-Chloromethyl-cyclohexyl)-dimethyl-amine

Cat. No.: B7933525
M. Wt: 175.70 g/mol
InChI Key: JRZLFWDVRBHECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloromethyl-cyclohexyl)-dimethyl-amine is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloromethyl-cyclohexyl)-dimethyl-amine typically involves the reaction of cyclohexylamine with formaldehyde and hydrochloric acid, followed by the introduction of dimethylamine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloromethyl-cyclohexyl)-dimethyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The amine group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclohexylamines, while oxidation and reduction reactions can produce different cyclohexyl derivatives.

Scientific Research Applications

(4-Chloromethyl-cyclohexyl)-dimethyl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amine functional groups and their interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloromethyl-cyclohexyl)-dimethyl-amine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophiles, while the dimethylamine group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Similar structure but lacks the chloromethyl and dimethylamine groups.

    Dimethylamine: Contains the dimethylamine group but lacks the cyclohexane ring and chloromethyl group.

    Chloromethylcyclohexane: Contains the chloromethyl group but lacks the dimethylamine group.

Uniqueness

(4-Chloromethyl-cyclohexyl)-dimethyl-amine is unique due to the combination of the cyclohexane ring, chloromethyl group, and dimethylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClN/c1-11(2)9-5-3-8(7-10)4-6-9/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZLFWDVRBHECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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